4-Trifluoromethoxybenzoic Acid-D4 CAS number and properties
4-Trifluoromethoxybenzoic Acid-D4 CAS number and properties
The following technical guide is structured to serve as a definitive reference for the application of 4-Trifluoromethoxybenzoic Acid-D4 in bioanalytical workflows.
Advanced Bioanalytical Applications & Method Validation
Executive Summary
4-Trifluoromethoxybenzoic Acid-D4 (CAS: 2741881-05-8) is a highly specific stable isotope-labeled internal standard (SIL-IS) designed for the precise quantification of 4-(trifluoromethoxy)benzoic acid and its derivatives in complex biological matrices.
As a deuterated analog, it provides critical correction for matrix effects, ionization suppression, and extraction variability in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. This guide details its physicochemical properties, the mechanistic advantage of its isotopic signature, and a validated protocol for its deployment in pharmacokinetic (PK) studies.
Chemical Identity & Specifications
| Property | Specification |
| Compound Name | 4-(Trifluoromethoxy)benzoic acid-d4 |
| CAS Number | 2741881-05-8 |
| Unlabeled Parent CAS | 330-12-1 |
| Chemical Formula | |
| Molecular Weight | 210.14 g/mol (Unlabeled: 206.12 g/mol ) |
| Exact Mass | 210.046 (Calculated for D4) |
| Isotopic Purity | |
| Chemical Purity | |
| Appearance | White to off-white crystalline solid |
| Solubility | Methanol, DMSO, Acetonitrile; sparingly soluble in water |
| Melting Point | 150–154 °C (consistent with parent) |
Structural Configuration
The compound features a benzoic acid moiety with a trifluoromethoxy (
The Deuterium Advantage: Mechanistic Insights
In quantitative bioanalysis, the choice of internal standard dictates the reliability of the data. 4-Trifluoromethoxybenzoic Acid-D4 offers superior performance over structural analogs due to Kinetic Isotope Effects (KIE) and Chromatographic Co-elution .
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Co-elution & Matrix Correction: The D4 analog shares near-identical physicochemical properties (pKa, lipophilicity) with the target analyte. Consequently, it co-elutes (or elutes with a negligible shift) during reverse-phase chromatography. This ensures that the IS experiences the exact same matrix suppression or enhancement events as the analyte at the electrospray ionization (ESI) source.
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Mass Resolution: The +4 Da mass shift is sufficient to avoid isotopic overlap (cross-talk) from the natural abundance
isotopes of the parent compound, ensuring a clean background for quantification. -
Metabolic Stability: While primarily used as an analytical standard, the deuterium substitution on the aromatic ring renders the C-D bonds stronger than C-H bonds, potentially retarding metabolic oxidation at these sites during in vitro stability tests.
Experimental Protocol: LC-MS/MS Quantification Workflow
Objective: To establish a self-validating method for quantifying 4-(trifluoromethoxy)benzoic acid in rat plasma using the D4 analog as the Internal Standard.
Reagents & Preparation[][2]
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Stock Solution: Dissolve 1 mg of 4-Trifluoromethoxybenzoic Acid-D4 in 1 mL of Methanol (1 mg/mL). Store at -20°C.
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Working IS Solution: Dilute stock to 100 ng/mL in 50:50 Methanol:Water.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
Step-by-Step Extraction Methodology
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Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.
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IS Addition: Add 10 µL of Working IS Solution (100 ng/mL). Vortex for 10 seconds.
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Rationale: Early addition ensures the IS tracks the analyte through all extraction steps.
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Protein Precipitation: Add 200 µL of ice-cold Acetonitrile. Vortex vigorously for 1 minute.
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Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
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Supernatant Transfer: Transfer 150 µL of the supernatant to an autosampler vial.
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Injection: Inject 5 µL into the LC-MS/MS system.
Mass Spectrometry Conditions (ESI Negative Mode)
Benzoic acids ionize efficiently in negative mode (
| Parameter | Analyte (Unlabeled) | Internal Standard (D4) |
| Precursor Ion (Q1) | 205.0 | 209.0 |
| Product Ion (Q3) | 161.0 | 165.0 |
| Transition Type | ||
| Collision Energy | -15 eV | -15 eV |
| Dwell Time | 100 ms | 100 ms |
Visualization: Analytical Workflow & Fragmentation Logic
The following diagram illustrates the integrated workflow for sample processing and the specific mass spectral fragmentation pathway utilized for detection.
Caption: Figure 1. Integrated bioanalytical workflow and MRM transition logic for D4-IS quantification.
Handling, Stability & Storage
To maintain the integrity of the deuterium label and chemical purity, strict adherence to storage protocols is required.
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Storage: Store powder at -20°C under desiccation. Solutions in methanol are stable for up to 1 month at -20°C.
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Hygroscopicity: The compound is stable but should be allowed to equilibrate to room temperature before opening to prevent condensation.
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Safety: Wear standard PPE (gloves, lab coat, safety glasses). The compound is an irritant (H315, H319).
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Isotopic Stability: The aromatic C-D bonds are non-exchangeable under standard physiological and analytical conditions (pH 2–10), ensuring the label remains intact during extraction and chromatography.
References
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MedChemExpress . 4-(Trifluoromethoxy)benzoic acid-d4 Product Datasheet. Accessed March 2026.
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Russak, E. M., et al. "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals."[3][4][5] Annals of Pharmacotherapy, 53(2), 211-216, 2019.[3][4][5]
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Sigma-Aldrich . 4-(Trifluoromethoxy)benzoic acid (Unlabeled) Product Specification. Accessed March 2026.
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US EPA . CompTox Chemicals Dashboard: 4-(Trifluoromethoxy)benzoic acid.
